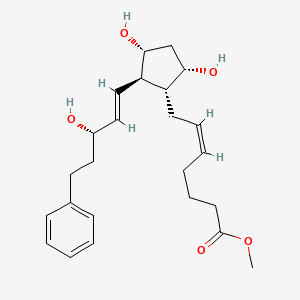

Bimatoprost methyl ester

Beschreibung

Chemical Classification and Structural Context of Prostaglandin (B15479496) F2α Derivatives

Bimatoprost (B1667075) acid methyl ester belongs to the Prostaglandin F2α (PGF2α) series of prostanoids. vulcanchem.com Prostanoids in this class are characterized by the core prostaglandin structure, which features a cyclopentane (B165970) ring with two hydroxyl groups in a specific stereochemical configuration, and two distinct side chains, termed the alpha (α) and omega (ω) chains. vulcanchem.com

Bimatoprost acid methyl ester is a synthetic analog of PGF2α and is chemically identified as 17-Phenyl-18,19,20-trinor-PGF2α methyl ester. pharmaffiliates.comcaymanchem.com Its structure incorporates the fundamental PGF2α skeleton but with significant modifications that define its chemical identity:

Omega (ω) Chain Modification : A phenyl group replaces the terminal carbons of the ω-chain, a "trinor" modification that shortens this chain.

Alpha (α) Chain Modification : The carboxylic acid group at the terminus of the α-chain, characteristic of natural PGF2α, is esterified with a methyl group (-COOCH₃). vulcanchem.com

This methyl ester functional group is a key feature, distinguishing it from its corresponding free acid (Bimatoprost Acid) and the ethyl amide derivative (Bimatoprost). vulcanchem.comontosight.ai

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature at α-Chain Terminus |

|---|---|---|---|

| Prostaglandin F2α | C₂₀H₃₄O₅ | 354.5 | Carboxylic Acid (-COOH) |

| Bimatoprost Acid | C₂₃H₃₂O₅ | 388.5 | Carboxylic Acid (-COOH) |

| Bimatoprost Acid Methyl Ester | C₂₄H₃₄O₅ | 402.52 | Methyl Ester (-COOCH₃) |

| Bimatoprost | C₂₅H₃₇NO₄ | 415.6 | N-ethylamide (-CONHCH₂CH₃) |

Academic Significance of Bimatoprost Acid Methyl Ester within Prostanoid Chemistry and its Relationship to Key Research Compounds

The academic and research significance of Bimatoprost acid methyl ester is primarily linked to its role as a chemical intermediate and a reference compound in synthetic and analytical chemistry.

Key Intermediate in Synthesis: A primary role of Bimatoprost acid methyl ester in chemical research is as a direct precursor in the synthesis of Bimatoprost. researchgate.netgoogle.com In many established synthetic pathways, the free acid form of the molecule (Bimatoprost acid) is first esterified to produce the methyl ester. researchgate.netgoogle.com This methyl ester serves as an activated form of the carboxylic acid, facilitating the subsequent amidation reaction with ethylamine (B1201723) to yield the final Bimatoprost product. vulcanchem.comresearchgate.net The efficiency of this conversion is a subject of ongoing research, with some studies exploring alternative strategies to bypass the methyl ester intermediate in favor of more reactive esters to improve reaction kinetics. vulcanchem.com

Relationship to Key Research Compounds: Bimatoprost acid methyl ester is closely related to several other important prostaglandin analogs used in research, which helps to contextualize its function.

Bimatoprost Acid : This is the free acid form of the molecule and the parent compound to the methyl ester. In biological systems, esterase enzymes can hydrolyze ester-containing prodrugs into their biologically active free acid forms. vulcanchem.comresearchgate.net Studies have shown that the free acid of Bimatoprost is a potent agonist for the prostaglandin FP receptor. nih.govnih.gov Therefore, Bimatoprost acid methyl ester is studied in the context of prodrug chemistry, where esterification is a common strategy to modify a compound's properties. vulcanchem.com

Bimatoprost : As the final product derived from the methyl ester, Bimatoprost is a widely studied prostaglandin analog. researchgate.net The synthesis and purification of Bimatoprost often involve the analysis of related impurities, including any unreacted Bimatoprost acid methyl ester. ontosight.aigoogle.com

Latanoprost (B1674536) and Travoprost (B1681362) : These are other potent PGF2α analogs that, like Bimatoprost, are subjects of extensive research. nih.govresearchgate.net Latanoprost and Travoprost are isopropyl ester prodrugs. nih.gov Comparative studies of the synthesis, hydrolysis kinetics, and receptor interactions of these different esters (methyl vs. isopropyl) and amides provide valuable insights into structure-activity relationships within the PGF2α class of compounds. nih.govnih.gov

| Compound | Relationship to Bimatoprost Acid Methyl Ester | Primary Research Context |

|---|---|---|

| Bimatoprost Acid | Parent free acid | Biologically active metabolite, FP receptor agonist nih.govnih.gov |

| Bimatoprost | Synthetic product | Prostaglandin analog, prostamide researchgate.net |

| Latanoprost | Related PGF2α analog (isopropyl ester) | Comparative studies of PGF2α prodrugs nih.gov |

| Travoprost | Related PGF2α analog (isopropyl ester) | Comparative studies of PGF2α prodrugs nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,15-16,19-23,25-27H,3,8,11-14,17H2,1H3/b7-2-,16-15+/t19-,20+,21+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBYFURYGYNQLQ-FDBOBMRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401255490 | |

| Record name | 17-Phenyl-18,19,20-trinor-PGF2α methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38315-47-8 | |

| Record name | 17-Phenyl-18,19,20-trinor-PGF2α methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38315-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bimatoprost acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038315478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Phenyl-18,19,20-trinor-PGF2α methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIMATOPROST ACID METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UHL27LCT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Bimatoprost Acid Methyl Ester

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of bimatoprost (B1667075) acid methyl ester reveals several key disconnections that guide its synthesis. The primary precursor is often a protected form of bimatoprost acid. researchgate.netgoogle.com The synthesis strategy frequently involves the construction of the core cyclopentane (B165970) ring, followed by the sequential attachment of the α and ω side chains. A common and pivotal intermediate in many prostaglandin (B15479496) syntheses, including that of bimatoprost acid methyl ester, is the Corey lactone. oup.comresearchgate.net This bicyclic lactone contains the necessary stereochemical information for the cyclopentane ring, providing a robust starting point for elaboration. libretexts.orggoogle.com

The retrosynthetic approach often breaks down the molecule as follows:

Final Amidation/Esterification: The final step in many syntheses of related prostaglandin analogues is the conversion of a carboxylic acid or its methyl ester to the desired amide. researchgate.netgoogle.com For bimatoprost acid methyl ester, the target is the methyl ester itself.

Side-Chain Attachment: The α and ω side chains are typically introduced via Wittig or Horner-Wadsworth-Emmons reactions. libretexts.orgresearchgate.netnih.gov This requires precursor aldehydes and phosphonium (B103445) ylides or phosphonates.

Corey Lactone Elaboration: The Corey lactone is a versatile starting material that can be chemically manipulated to introduce the necessary functional groups for side-chain attachment. oup.comgoogle.com

Classical Synthetic Routes for Prostaglandin Methyl Esters

The synthesis of prostaglandin methyl esters, including the parent compound prostaglandin F2α methyl ester, has a rich history. A foundational approach involves the esterification of the corresponding carboxylic acid. smolecule.com The most common method is the reaction of the prostaglandin acid with methanol (B129727) in the presence of an acid catalyst.

Classical total syntheses often rely on a bicycloalkane strategy, as pioneered by Corey. libretexts.org This approach provides excellent stereochemical control over the cyclopentane ring. libretexts.org Key transformations in these classical routes include:

Diels-Alder Reactions: To construct the initial bicyclic framework. libretexts.org

Baeyer-Villiger Oxidation: To form a lactone from a ketone, a key step in creating the Corey lactone. researchgate.net

Reductions: Stereoselective reductions of ketone functionalities are crucial for establishing the correct stereochemistry of the hydroxyl groups on the cyclopentane ring and the ω-side chain. google.comlibretexts.org

Protection/Deprotection Strategies: The multiple hydroxyl groups in the molecule necessitate the use of protecting groups to ensure selective reactions at specific sites. libretexts.org

Advanced and Stereoselective Synthesis Approaches for Bimatoprost Acid Methyl Ester

Organocatalytic Strategies in Core Cyclopentane Ring Formation

A significant advancement in prostaglandin synthesis is the use of organocatalysis. oup.comexlibrisgroup.comnih.gov Organocatalysts, which are small organic molecules, can promote highly enantioselective reactions. For instance, proline-catalyzed aldol (B89426) cascade reactions have been used to create a bicyclic enal intermediate in high enantiomeric excess. exlibrisgroup.comnih.govu-tokyo.ac.jp This intermediate is then elaborated to form the full prostaglandin skeleton. exlibrisgroup.comnih.gov This approach offers a more concise route to the core structure compared to classical methods. nih.gov

Wittig Reactions in Side-Chain Elongation

The Wittig reaction remains a cornerstone for introducing the α and ω side chains in prostaglandin synthesis. libretexts.orgresearchgate.netnih.govnih.gov This reaction involves the coupling of a phosphonium ylide with an aldehyde or ketone to form an alkene. The stereochemical outcome of the Wittig reaction can be controlled by the nature of the ylide and the reaction conditions, allowing for the formation of the required cis or trans double bonds in the side chains. nih.gov For example, a cis-selective Wittig reaction is often used to install the α-chain. nih.gov

Esterification Techniques for Methyl Moiety Introduction

The introduction of the methyl ester group is typically achieved through esterification of the corresponding carboxylic acid (bimatoprost acid). researchgate.netgoogle.com Common reagents for this transformation include methyl iodide in the presence of a base. google.com Alternative, more reactive intermediates have also been explored to facilitate subsequent reactions, such as amidation to form bimatoprost. One such strategy involves the formation of an ester on an acetalic carbon, which shows enhanced reactivity compared to the methyl ester. vulcanchem.comgoogle.com Another approach combines protection and esterification in a single step by reacting the carboxylic acid with a vinyl ether in the presence of an acid catalyst. vulcanchem.com

Optimization of Reaction Conditions and Yields in Synthesis Research

Significant research efforts have been dedicated to optimizing the synthesis of bimatoprost and its intermediates to improve efficiency and cost-effectiveness for pharmaceutical production. nih.govrsc.orgresearchgate.net Key areas of optimization include:

Catalyst Loading: Reducing the amount of catalyst required, particularly for expensive or toxic catalysts, is a major focus. u-tokyo.ac.jp

Solvent Effects: The choice of solvent can significantly impact reaction rates, yields, and stereoselectivity. nih.govrsc.org For example, the use of methyl tert-butyl ether (MTBE) and 2-methoxyethanol (B45455) (MME) has been shown to improve yields in certain steps. nih.govrsc.org

Reaction Time: Shortening reaction times is crucial for industrial-scale synthesis. google.com

Purification Methods: Developing efficient purification techniques, such as crystallization and chromatography, is essential for obtaining the final product with high purity. google.com

Biocatalysis: The use of enzymes, such as ketoreductases and lipases, offers a green and highly selective alternative to chemical reagents for certain transformations, such as stereoselective reductions and ester hydrolysis. nih.govrsc.orgunimi.it

Table of Optimization Parameters in Bimatoprost Intermediate Synthesis

| Reaction Step | Parameter Optimized | Reagents/Conditions | Observed Improvement | Reference |

| Baeyer-Villiger Oxidation | Co-solvent | 2-methoxyethanol (MME) | Improved enantiomeric purity (99% ee) and good yield (38%). | nih.govrsc.org |

| Esterification/Amidation | Reaction Time | Mixed anhydride (B1165640) activation | Reduced reaction time for crude bimatoprost formation to less than 10 hours. | google.com |

| Wittig Reaction | Base and Reagent Equivalents | Potassium tert-amylate | Improved yield with optimized equivalents of base and Wittig salt. | researchgate.net |

| Purification | Method | Chromatography followed by crystallization | High purity bimatoprost with by-products below 0.1%. | google.com |

| Regioselective Acylation | Additive and Temperature | Copper(II) salt with Ad9 additive | Increased regioisomeric ratio (9.3:1) and good isolated yield (73%). | nih.govrsc.org |

Purification and Isolation Techniques for Synthetic Intermediates

The synthesis of Bimatoprost acid methyl ester involves multiple steps, generating a series of synthetic intermediates that require effective purification and isolation to ensure the high purity of the final product. The structural complexity and the presence of multiple chiral centers and functional groups in these intermediates necessitate the use of various purification techniques, often in combination. The primary methods employed include liquid-liquid extraction, column chromatography, and crystallization.

Liquid-Liquid Extraction

Aqueous work-up via liquid-liquid extraction is a fundamental first step following many synthetic reactions to separate the desired organic intermediate from inorganic salts, reaction reagents, and water-soluble byproducts. This process typically involves dissolving the reaction mixture in an organic solvent immiscible with water and washing it sequentially with acidic, basic, and neutral aqueous solutions.

For instance, after the formation of the crude Bimatoprost acid methyl ester, an aqueous work-up is performed using a solvent like methyl tert-butylether (MTBE) or dichloromethane. google.com The organic layer is washed with aqueous solutions such as sodium carbonate and citric acid to remove unreacted acidic or basic starting materials. google.com A final wash with brine is commonly used to reduce the water content in the organic phase before it is dried and concentrated. google.comnewdrugapprovals.orggoogle.com

Table 1: Examples of Extraction and Washing Protocols for Bimatoprost Intermediates

| Intermediate Stage | Organic Solvent | Washing Solutions | Purpose | Reference |

|---|---|---|---|---|

| Crude Bimatoprost acid methyl ester | Methyl tert-butylether (MTBE) | 1. Water2. 8.6% aq. Sodium Carbonate3. Water (pH adjusted to 6.5 with 15% aq. Citric Acid) | Removal of acidic and basic impurities | google.com |

| Protected Carboxylic Acid Intermediate | Ethyl Acetate (B1210297) | 1. 5% Sodium Bisulfate solution2. Water3. Brine | Removal of oxidizing agents and aqueous impurities | newdrugapprovals.org |

Column Chromatography

Column chromatography is the most critical and widely used technique for purifying the synthetic intermediates of Bimatoprost acid methyl ester. google.com Given the subtle structural differences between the desired product and various side-products (such as diastereomers), this method provides the necessary resolving power. neuroquantology.com

Flash chromatography, a rapid form of column chromatography, is frequently mentioned for the purification of key intermediates. neuroquantology.comgoogle.com Silica gel is the most common stationary phase used. google.comnewdrugapprovals.orggoogle.com The choice of eluent (mobile phase) is crucial and is tailored to the polarity of the specific intermediate being purified. A gradient of solvents is often used to effectively separate compounds with different polarities.

Research findings indicate that for certain diastereomeric mixtures, separation can be challenging due to very similar polarities and close Rf values on Thin-Layer Chromatography (TLC). neuroquantology.com However, subsequent chemical modification, such as the deprotection of a protecting group, can alter the polarity of the diastereomers enough to allow for efficient separation by column chromatography. neuroquantology.com For example, one study noted that after deprotection of benzoyl groups, the resulting diastereomeric diols could be easily separated using a mobile phase of 80% ethyl acetate in hexane, as a significant Rf difference of 0.2 was observed. neuroquantology.com

Table 2: Chromatographic Purification of Bimatoprost Acid Methyl Ester Intermediates

| Intermediate | Stationary Phase | Mobile Phase (Eluent) | Yield/Purity | Reference |

|---|---|---|---|---|

| (Z)-methyl 7-((1R, 2S, 3R, 5S)-2-((tert-butyldimethylsilyloxy) methyl)-3, 5-bis (tetrahydro-2H-pyran -2-yloxy) cyclopentyl) hept- 5-enoate | Silica Gel | Cyclohexane / Ethyl Acetate | 81.5% Yield | ijpsr.com |

| (Z)-7-((1 R,2R,3R,5S)-5-hydroxy-2-((3S,E)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pent-1-en-1-yl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)hept-5-enoic acid | Silica Gel | Heptane : MTBE : Acetic Acid (50:49:1) | 94.0% Yield | google.com |

| Oily intermediate from conjugate addition | Silica Gel | Dichloromethane : Methanol (gradient from 97.5:2.5 to 85:15) | 91% Yield | newdrugapprovals.org |

Crystallization and Recrystallization

Crystallization is a powerful purification technique for intermediates that are stable solids at room temperature. This method is highly effective at removing small amounts of impurities, particularly isomers that are difficult to separate by chromatography. google.com The process involves dissolving the crude solid intermediate in a suitable solvent or solvent mixture, often at an elevated temperature, and then allowing the solution to cool slowly, which causes the desired compound to crystallize out, leaving impurities behind in the mother liquor.

In the synthesis of prostaglandin analogues, lactone intermediates are often purified via crystallization. mdpi.com This is particularly advantageous for removing the problematic 5,6-trans isomer, with reports indicating that crystallization of the 1,9-lactone intermediate can reduce the level of this impurity to below 0.1%. mdpi.com For other solid intermediates, recrystallization from solvents like ethyl acetate has been successfully employed. newdrugapprovals.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Bimatoprost acid methyl ester |

| (Z)-methyl 7-((1R, 2S, 3R, 5S)-2-((tert-butyldimethylsilyloxy) methyl)-3, 5-bis (tetrahydro-2H-pyran -2-yloxy) cyclopentyl) hept- 5-enoate |

| (Z)-7-((1 R,2R,3R,5S)-5-hydroxy-2-((3S,E)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pent-1-en-1-yl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)hept-5-enoic acid |

Analytical Chemistry Research and Characterization

The analytical study of Bimatoprost (B1667075) acid methyl ester is integral to controlling the quality of Bimatoprost. ontosight.ai This involves the use of various analytical techniques to separate and identify impurities.

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are essential for separating Bimatoprost acid methyl ester from the active pharmaceutical ingredient and other related impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Bimatoprost and its impurities, including the acid methyl ester. edelweisspublications.comejpmr.comresearchgate.net Reversed-phase HPLC methods are commonly developed and validated for this purpose. edelweisspublications.comejpmr.comscilit.com These methods must be stability-indicating, meaning they can separate the main compound from its degradation products. edelweisspublications.comscilit.com

A simple isocratic reversed-phase HPLC-UV method has been described for the determination of Bimatoprost and its impurities. thermofisher.com This method utilizes a phenyl-hexyl stationary phase, which offers unique selectivity for prostaglandin (B15479496) analogues. thermofisher.com In other studies, C18 columns are frequently employed. ejpmr.comresearchgate.net Mobile phases typically consist of a mixture of an aqueous buffer (like potassium dihydrogen orthophosphate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). edelweisspublications.comejpmr.comresearchgate.net The pH of the mobile phase is often adjusted to optimize the separation of acidic and basic impurities. ejpmr.com Detection is commonly performed using a UV detector at wavelengths around 210-220 nm. edelweisspublications.comnih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Thermo Scientific Accucore Phenyl-Hexyl | X-Bridge C18 (150mm x 4.6mm, 3.5μ) | RP-Hypersil BDS (150 x 4.6 mm; 5μ) |

| Mobile Phase | Isocratic | Water:Methanol:Acetic Acid (52:48:01 v/v/v) | Potassium Dihydrogen orthophosphate:Acetonitrile (95:5) |

| Detection | UV | UV at 210 nm | UV at 280 nm |

| Flow Rate | Not Specified | Not Specified | 1.0 mL/min |

| Temperature | Not Specified | 40 °C | Not Specified |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for both the identification and quantification of Bimatoprost and its related substances, including the acid methyl ester, particularly at low concentrations. mdpi.comnih.gov This technique combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. mdpi.com LC-MS/MS is especially useful for identifying unknown impurities and degradation products formed during stability studies. edelweisspublications.comnih.gov

In a typical LC-MS/MS method, a C18 column is used for separation. nih.gov The mass spectrometer is often operated in multiple reaction monitoring (MRM) mode for quantification, which provides high selectivity and sensitivity. mdpi.com This involves monitoring specific precursor-to-product ion transitions for the analyte of interest. For structural elucidation, high-resolution mass spectrometry (HRMS) coupled with LC, such as LC-Q-TOF-MS, can be employed to determine the elemental composition of unknown compounds. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Instrument | HPLC-MS/MS | UPLC-Q-TOF-MS |

| Column | C-18 | Not Specified |

| Ionization | Not Specified | Not Specified |

| Detection Mode | MRM | Screening and Identification |

| Application | Quantification of Bimatoprost and Bimatoprost acid | Screening and characterization of additives |

Thin-Layer Chromatography (TLC) is a simple and versatile technique that can be used in the analytical development of Bimatoprost for the separation of impurities. edelweisspublications.com Densitometric RP-TLC methods have been developed for the analysis of Bimatoprost and its degradation products. edelweisspublications.comscilit.com In one such method, a mobile phase of acetonitrile, water, and ammonia (B1221849) was used to achieve separation on RP-TLC plates. edelweisspublications.com The separated spots can be quantified by scanning the plate with a densitometer at a specific wavelength. edelweisspublications.com TLC is also valuable for monitoring the progress of synthesis reactions and for preliminary purity assessments. unimi.it

Spectroscopic Methods for Structural Elucidation in Synthetic and Degradation Research

Spectroscopic methods are indispensable for the structural confirmation of synthesized Bimatoprost acid methyl ester and for the identification of its degradation products and metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules, including Bimatoprost acid methyl ester and its precursors. google.comgoogle.comijpsr.com Both 1H and 13C NMR spectra provide detailed information about the chemical environment of the atoms in the molecule, allowing for the confirmation of the expected structure after synthesis. unimi.itamazonaws.com For instance, the presence of the methyl ester group in Bimatoprost acid methyl ester would be confirmed by a characteristic signal in the 1H NMR spectrum, typically a singlet integrating to three protons, and a corresponding signal in the 13C NMR spectrum. ijpsr.com NMR is also crucial in combination with mass spectrometry for identifying unknown impurities. nih.govresearchgate.net

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC, is a highly sensitive method for identifying metabolites and degradation products of Bimatoprost. edelweisspublications.comgoogle.comwalshmedicalmedia.com Stress degradation studies, where the drug substance is exposed to harsh conditions (acidic, basic, oxidative), are performed to understand its stability. edelweisspublications.comscilit.com The resulting degradation products are then analyzed by LC-MS to identify their structures and postulate degradation pathways. edelweisspublications.comwalshmedicalmedia.com For example, under acidic conditions, the amide group of Bimatoprost can be hydrolyzed to the corresponding carboxylic acid (Bimatoprost acid). edelweisspublications.com The mass spectrometer can detect the mass-to-charge ratio (m/z) of the parent ion and its fragment ions, which provides a fingerprint for identifying the compound. unimi.it

Validation of Analytical Procedures for Purity and Stability Studies

The validation of analytical procedures is critical for ensuring the purity and stability of pharmaceutical compounds. For Bimatoprost and its related substances, including the key intermediate and impurity Bimatoprost acid methyl ester, various stability-indicating methods have been developed and validated. edelweisspublications.comresearchgate.netnih.gov These methods are designed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products that may arise during synthesis or storage. google.com

Forced degradation studies are a crucial part of this validation process, exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light. researchgate.net These studies help to demonstrate the specificity of the analytical method, ensuring that it can accurately measure the compound of interest without interference from any degradants. researchgate.netnih.gov

Several high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been established for this purpose. edelweisspublications.comnih.govresearchgate.net For instance, a stability-indicating RP-HPLC method was developed to separate Bimatoprost from its chiral impurities. researchgate.net In this study, Bimatoprost showed significant degradation under acidic and oxidative conditions, while it remained stable in alkaline, thermal, and photolytic conditions. researchgate.net The analytical method proved capable of separating the degradation products from Bimatoprost and its impurities, with peak purity analysis confirming the lack of interference. researchgate.net

Another study developed and validated simple and accurate stability-indicating densitometric RP-TLC and RP-HPLC-UV methods for the analysis of Bimatoprost. edelweisspublications.comscilit.com These methods were effective in separating Bimatoprost from its hydrolytic (acid) and oxidative degradation products. edelweisspublications.comscilit.com The identity of these degradation products was confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS). edelweisspublications.comservice.gov.uk

A rapid and accurate RP-UHPLC method was also developed for determining the chemical purity and assay of Bimatoprost, capable of separating it from ten potential impurities. nih.gov The validation of this method was conducted according to the International Council for Harmonisation (ICH) Q2 (R1) guidelines, confirming its suitability for its intended use. nih.gov Ultra Performance Liquid Chromatography with mass spectrometry (UPLC-MS) has also been specifically reported for the determination of Bimatoprost in the presence of its methyl ester impurity. edelweisspublications.comresearchgate.net

The following tables summarize the parameters and findings from various validated analytical methods capable of detecting and quantifying Bimatoprost acid methyl ester or separating it from the parent compound.

Table 1: Chromatographic Conditions for Stability-Indicating Methods

| Method | Column | Mobile Phase | Flow Rate | Detection | Retention Time (Bimatoprost) | Reference |

|---|---|---|---|---|---|---|

| RP-HPLC-UV | - | Acetonitrile – water (40:60, v/v) | - | 220 nm | 5.769 min | edelweisspublications.com |

| RP-HPLC | XBridge C18 (150mm x 4.6mm, 3.5µ) | Water:methanol:acetic acid (52:48:01 v/v/v) | - | 210 nm | - | researchgate.net |

| RP-UHPLC | Acquity BEH C8 (150 × 2.1 mm, 1.7 μm) | 0.01% H₃PO₄: acetonitrile (gradient) | 0.7 mL/min | UV | - | nih.gov |

Table 2: Validation Parameters for a Stability-Indicating RP-HPLC-UV Method

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 5 – 100 µg/mL | edelweisspublications.com |

| Mean Recovery | 99.25% ± 0.59% | edelweisspublications.com |

| Limit of Detection (LOD) | 6.2 X 10⁻² µg/mL | edelweisspublications.com |

Development of Reference Standards for Research Applications

The development and use of well-characterized reference standards are fundamental requirements for the quality control of pharmaceuticals. venkatasailifesciences.comsynzeal.comlgcstandards.com Bimatoprost acid methyl ester, being a key synthetic intermediate and a potential impurity in the final Bimatoprost drug substance, is an essential reference material for analytical applications. google.comontosight.aivulcanchem.com

Pharmaceutical reference standards for Bimatoprost and its related compounds, including Bimatoprost acid methyl ester, are produced by specialized manufacturers. venkatasailifesciences.comsynzeal.com These standards are synthesized to a high degree of purity and are rigorously characterized to confirm their chemical structure and identity. venkatasailifesciences.comsynzeal.com This characterization is crucial for their use in qualitative and quantitative analyses.

Each batch of a reference standard, such as Bimatoprost acid methyl ester or its epimer, Bimatoprost Acid 15-Epi Methyl Ester, is supplied with a comprehensive Certificate of Analysis (COA). venkatasailifesciences.comaquigenbio.com The COA includes detailed analytical data that supports the identity and purity of the compound, ensuring its suitability for regulatory purposes. venkatasailifesciences.com For global use, these standards can be made traceable to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). venkatasailifesciences.comsynzeal.comaquigenbio.comaxios-research.com

These reference standards serve several critical functions in pharmaceutical research and development:

Analytical Method Development and Validation: They are essential for developing and validating analytical methods, such as HPLC and UPLC, intended to assess the purity and stability of Bimatoprost. synzeal.comaquigenbio.comsynzeal.com They allow for the verification of method specificity, accuracy, and precision.

Quality Control (QC): In a QC setting, the reference standard is used to identify and quantify the amount of Bimatoprost acid methyl ester present as an impurity in batches of the active pharmaceutical ingredient. synzeal.comaquigenbio.comsynzeal.com

Impurity Profiling: Reference standards are used to create impurity profiles for drug substances, which is a regulatory requirement. venkatasailifesciences.com This includes the identification and monitoring of impurities that may form during synthesis or upon storage. google.com

Stability Studies: They are used as markers in stability studies to track the formation of specific degradation products over time and under various environmental conditions. venkatasailifesciences.com

By providing a reliable benchmark, reference standards for Bimatoprost acid methyl ester ensure the accuracy and consistency of analytical results, which is vital for maintaining the quality and safety of the final pharmaceutical product. venkatasailifesciences.comlgcstandards.com

Biochemical Transformations and Mechanistic Insights Excluding Human Clinical Data

Enzymatic Hydrolysis Pathways of Prostaglandin (B15479496) Esters: General and Related Examples

Prostaglandin esters are typically prodrugs that undergo enzymatic hydrolysis in tissues to their active free acid forms. This bioconversion is a critical step for their pharmacological activity. Various enzymes are involved in this process, with their activity and substrate specificity varying across different tissues and species.

Generally, carboxylesterases (CES) are a major class of enzymes responsible for the hydrolysis of ester-containing drugs. In the context of prostaglandin analogs, these enzymes cleave the ester bond, releasing the active prostaglandin acid. For instance, studies on prostaglandin glycerol (B35011) esters (PG-Gs) have identified several hydrolases that may be relevant to the metabolism of other prostaglandin esters. nih.gov

Enzymes implicated in the hydrolysis of prostaglandin esters include:

Carboxylesterase 1 (CES1): This enzyme has been shown to metabolize PG-Gs in human monocytic cells. acs.org Inactivation of CES1 can block the catabolism of certain PG-Gs, highlighting its significant role in their metabolism. acs.org

Lysophospholipase A2 (LYPLA2): Identified as a major hydrolase of PG-Gs in human cancer cells. nih.gov

Monoacylglycerol Lipase (MGL) and Fatty Acid Amide Hydrolase (FAAH): While these are primary enzymes for endocannabinoid metabolism, they have also been investigated for their ability to hydrolyze PG-Gs, though their contribution appears to be minimal in some cellular systems. acs.org

α/β-hydrolase domain-containing proteins (ABHD6/12): These have also been noted in the hydrolysis of PGD2-G.

The rate and extent of hydrolysis can be influenced by the specific structure of the prostaglandin ester and the enzymatic profile of the tissue. For example, the nitrate (B79036) ester in Nitroproston, a prostaglandin E2 derivative, appears more resistant to enzymatic hydrolysis in rat plasma compared to its carboxyl ester moiety. europeanpharmaceuticalreview.com This highlights the structural determinants of enzymatic breakdown.

In Vitro Bioconversion of Bimatoprost (B1667075) Analogs: Focus on Ester Hydrolysis in Animal and Cell Models

Bimatoprost, an amide prodrug, is hydrolyzed to its active free acid, bimatoprost acid (17-phenyl-trinor PGF2α), in ocular tissues. nih.govmdpi.com This conversion is essential for its therapeutic effect. While bimatoprost itself is an amide, the principles of ester hydrolysis in its analogs, like the methyl ester, are relevant.

Studies using rabbit and human ocular tissues, including the cornea, iris-ciliary body, and sclera, have demonstrated the hydrolysis of bimatoprost to bimatoprost acid. mdpi.comresearchgate.net The cornea is a primary site for this conversion. researchgate.netresearchgate.net However, the hydrolysis of bimatoprost by corneal amidases is considered less efficient compared to the rapid and complete conversion of ester-based prostaglandin analogs like latanoprost (B1674536) by corneal esterases. researchgate.netentokey.com

In vitro studies have shown that after administration, bimatoprost acid concentrations can be markedly higher than the prodrug in ocular compartments, indicating efficient conversion. researchgate.net The stability of bimatoprost in iris-ciliary body homogenates was found to be greater than that of latanoprost, suggesting differences in the rate of bioconversion between these analogs. entokey.com

The following table summarizes findings on the bioconversion of bimatoprost in various models:

Interactive Data Table: In Vitro Bioconversion of Bimatoprost| Model System | Key Findings | Reference(s) |

|---|---|---|

| Human and Rabbit Ocular Tissues (Cornea, Sclera, Iris-Ciliary Body) | Demonstrated hydrolysis of bimatoprost to bimatoprost acid. | mdpi.comresearchgate.net |

| Rabbit Cornea | A primary site for the bioactivation of prostaglandin prodrugs. | researchgate.netresearchgate.net |

| Cadaveric Corneal and Scleral Tissues (Ussing chambers) | Bimatoprost showed better penetration through the sclera than the cornea. | entokey.com |

| Iris-Ciliary Body Tissue Homogenates | Bimatoprost was more stable with minimal conversion to its acid compared to latanoprost. | entokey.com |

Cellular and Molecular Responses to Prostaglandin Analogs in Non-Human In Vitro and In Vivo Systems (e.g., Matrix Metalloproteinase (MMP) Regulation, Extracellular Matrix Remodeling in Animal Ocular Tissues)

Prostaglandin analogs, including the active form of bimatoprost, exert significant effects on the extracellular matrix (ECM) of ocular tissues, which is a key mechanism for their therapeutic action. nih.gov This involves the regulation of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). nih.gov

In various animal and cell culture models, prostaglandin analogs have been shown to upregulate the expression of several MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9. d-nb.infophysiology.org This increased MMP activity leads to the degradation and remodeling of the ECM in the ciliary muscle and trabecular meshwork, resulting in reduced resistance to aqueous humor outflow. researchgate.netnih.govnih.gov

Studies in monkeys treated with bimatoprost have shown enlarged tissue spaces within the ciliary muscle and trabecular meshwork, confirming long-term ECM remodeling. nih.gov In vitro studies using human non-pigmented ciliary epithelial cells have demonstrated that bimatoprost, latanoprost, and tafluprost (B1681877) dose-dependently increase the expression of MMP-1, -2, -3, -9, and -17, while decreasing the expression of TIMP-1 and -2. d-nb.inforesearchgate.net Interestingly, each prostaglandin analog induced a unique profile of MMP and TIMP expression, which may contribute to their different clinical effects. d-nb.info For instance, at higher concentrations, bimatoprost was found to induce greater expression of MMP-2 and MMP-3 compared to latanoprost and tafluprost. d-nb.info

The following table summarizes the effects of prostaglandin analogs on MMP and TIMP expression in non-human and in vitro models:

Interactive Data Table: Prostaglandin Analog-Induced MMP/TIMP Regulation| Prostaglandin Analog | Model System | Upregulated MMPs | Downregulated TIMPs | Reference(s) |

|---|---|---|---|---|

| Bimatoprost | Human Non-Pigmented Ciliary Epithelial Cells | MMP-1, -2, -3, -9, -17 | TIMP-1, -2 | d-nb.inforesearchgate.net |

| Latanoprost | Human Non-Pigmented Ciliary Epithelial Cells | MMP-1, -2, -3, -9, -17 | TIMP-1, -2 | d-nb.inforesearchgate.net |

| Tafluprost | Human Non-Pigmented Ciliary Epithelial Cells | MMP-1, -2, -3, -9, -17 | TIMP-1, -2 | d-nb.inforesearchgate.net |

| Latanoprost | Human Trabecular Meshwork Cells | MMP-1, -3, -17, -24 | - | nih.govarvojournals.org |

| Prostaglandin F2α | Non-human Primate Ocular Tissues | MMP-1, -2, -3 | - | physiology.org |

Receptor Binding Studies and Ligand Interactions in Model Systems

The pharmacological effects of prostaglandin analogs are mediated through their interaction with specific prostanoid receptors, which are a subfamily of G-protein-coupled receptors (GPCRs). nih.govnih.gov The primary target for PGF2α analogs like latanoprost and travoprost (B1681362), as well as the active form of bimatoprost, is the prostaglandin F receptor (FP receptor). nih.govselcukmedj.org

Bimatoprost acid, the active metabolite of bimatoprost, is a potent agonist at the FP receptor. selcukmedj.org Binding to the FP receptor activates downstream signaling pathways, including the Gαq-dependent pathway which increases intracellular calcium and activates protein kinase C (PKC), and the Gαi-independent pathway which activates Rho signaling. nih.gov These signaling cascades ultimately lead to the cellular responses responsible for increased aqueous humor outflow.

While the FP receptor is the primary target, some prostaglandin analogs can also interact with other prostanoid receptors, such as the EP1, EP2, EP3, and EP4 receptors, albeit with lower affinity. entokey.comnih.gov For example, travoprost acid, latanoprost acid, and bimatoprost acid bind to the FP receptor with high affinity but also show some affinity for EP1 and low affinity for EP3 receptors. entokey.com

Receptor binding studies are crucial for characterizing the potency and selectivity of prostaglandin analogs. For instance, a study on the ovine corpus luteum prostaglandin F2 alpha receptor provided insights into the structural requirements for analog interaction. medchemexpress.com The development of FP receptor knockout mice has been instrumental in confirming the central role of this receptor in the action of prostaglandin analogs. entokey.com

The following table lists the common compound names mentioned in this article:

Degradation Pathways and Stability Research

Hydrolytic Degradation of Bimatoprost (B1667075) Acid Methyl Ester and Related Esters

Hydrolysis represents a primary degradation pathway for ester- and amide-containing compounds like Bimatoprost and its derivatives.

Enzymatic and Chemical Hydrolysis : Bimatoprost, the ethyl amide, is known to be a prodrug that undergoes hydrolysis in ocular tissues to form its biologically active free acid, Bimatoprost acid (17-phenyl trinor PGF2α). arvojournals.orgmdpi.comnih.gov This conversion is facilitated by enzymatic amidase activity present in tissues like the cornea, iris, and sclera. nih.govkirkmaxey.comresearchgate.net Studies have shown this hydrolysis occurs rapidly, with linear kinetics observed over several hours. researchgate.net

Forced Degradation Insights : In laboratory settings, Bimatoprost has been subjected to forced degradation under acidic and alkaline conditions. scilit.com It undergoes significant degradation in acidic environments (2M HCl), leading to the formation of its primary hydrolytic degradant, Bimatoprost acid. walshmedicalmedia.comedelweisspublications.com Conversely, it shows greater stability under basic conditions (2M NaOH). walshmedicalmedia.com One study reported approximately 10.94% degradation under acidic stress and 5.95% under basic stress. scirp.org

Ester vs. Amide Stability : Generally, amides are more chemically stable than esters of a similar structure. mdpi.comnih.gov Therefore, it is scientifically reasonable to infer that Bimatoprost acid methyl ester, being an ester, would undergo hydrolytic degradation to Bimatoprost acid more readily than the Bimatoprost amide under similar conditions. The primary product of this hydrolysis would be Bimatoprost acid. medchemexpress.com

Oxidative Degradation Mechanisms and Products

Oxidative stress is another significant factor affecting the stability of prostaglandin (B15479496) analogues.

Forced Oxidation Studies : Research has demonstrated that Bimatoprost is susceptible to oxidative degradation. edelweisspublications.com In stress tests using 30% hydrogen peroxide (H₂O₂), Bimatoprost underwent complete degradation. edelweisspublications.com Another study reported 9.02% degradation under oxidative conditions. scirp.org These studies confirm that the molecular structure is vulnerable to oxidation.

Degradation Products : The oxidative degradation process yields distinct products from those formed during hydrolysis. edelweisspublications.com While the exact structures of all oxidative products are not always fully elucidated in all studies, liquid chromatography-mass spectrometry (LC-MS) has been used to identify and characterize them, and a degradation pathway has been proposed. walshmedicalmedia.comscilit.com For related prostaglandin analogues like latanoprost (B1674536), oxidation can lead to the formation of 5-keto and 15-keto derivatives, suggesting a potential pathway for Bimatoprost acid methyl ester as well. mdpi.comnih.gov

Photolytic and Thermal Degradation Studies

The effects of light and heat are critical considerations for the storage and handling of research samples.

Thermal Stability : Studies on the thermal stability of Bimatoprost have yielded somewhat varied results. One forced degradation study noted significant thermal degradation, with 17.61% of the compound breaking down when a solution was refluxed at 80°C. scirp.org However, a different study reported that Bimatoprost is stable under thermal stress. researchgate.netresearchgate.net A comprehensive study specifically examining thermal stability under simulated daily use conditions (storing commercial bottles at 27°C, 37°C, and 50°C for up to 30 days) found that Bimatoprost remained stable at all tested temperatures. nih.gov This suggests good thermal stability under typical storage and use conditions.

Photolytic Stability : Bimatoprost appears to be relatively stable when exposed to light. A forced degradation study reported minimal degradation (4.99%) under photolytic conditions. scirp.org Another study corroborated this, stating that Bimatoprost is stable under photolytic degradation. researchgate.netresearchgate.net This contrasts with some related prostaglandin esters, such as latanoprost, which are known to undergo photoinduced degradation. mdpi.com

| Condition | Reagent/Temperature | Degradation (%) | Source |

|---|---|---|---|

| Acidic | Acid Reflux | 10.94% | scirp.org |

| Alkaline | Base Reflux | 5.95% | scirp.org |

| Oxidative | 30% H₂O₂ | 9.02% | scirp.org |

| Thermal | 80°C | 17.61% | scirp.org |

| Photolytic | UV Light | 4.99% | scirp.org |

Identification and Characterization of Degradation Products

The identification of degradation products is essential for understanding stability and for developing specific analytical methods. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary techniques used for this purpose. walshmedicalmedia.comedelweisspublications.com

Hydrolytic Degradant : The most well-characterized degradation product is Bimatoprost acid (17-phenyl-18,19,20-trinor prostaglandin F2α), formed via hydrolysis of the ethyl amide group of Bimatoprost. nih.govmedchemexpress.com This product is also the expected hydrolytic degradant of Bimatoprost acid methyl ester.

Chromatographic Separation : Researchers have developed stability-indicating HPLC and thin-layer chromatography (TLC) methods that can separate Bimatoprost from its degradation products. edelweisspublications.com In one RP-TLC method, the Rբ values for Bimatoprost, its acid degradant, and its oxidative degradant were 0.25, 0.71, and 0.63, respectively. edelweisspublications.com An HPLC method showed retention times of 5.769 min for Bimatoprost, 2.763 min for its acid degradant, and 1.445 min for its oxidative degradant, demonstrating successful separation. edelweisspublications.com

Mass Spectrometry : LC-MS is a powerful tool used to confirm the identity of degradation products by providing mass-to-charge ratio data, which helps in elucidating their chemical structures. walshmedicalmedia.comresearchgate.netscilit.com

| Degradation Pathway | Product Name/Type | Analytical Method | Source |

|---|---|---|---|

| Hydrolytic (Acidic) | Bimatoprost Acid (17-phenyl trinor PGF2α) | HPLC, LC-MS | walshmedicalmedia.comedelweisspublications.commedchemexpress.com |

| Oxidative | Oxidative Degradant | HPLC, LC-MS | walshmedicalmedia.comedelweisspublications.com |

| Metabolic | Glucuronidated metabolites, N-deethylated metabolites | In vivo studies | drugbank.com |

Strategies for Enhancing Chemical Stability in Research Samples

Based on the degradation pathways of Bimatoprost and related prostaglandin analogues, several strategies can be employed to enhance the chemical stability of research samples of Bimatoprost acid methyl ester.

pH Control : Maintaining an optimal pH is critical. Since esters are susceptible to hydrolysis, buffering samples to a slightly acidic or neutral pH, where ester hydrolysis is typically minimized, is advisable. For comparison, the amide Bimatoprost is most stable at a pH of 6.8-7.8, while ester-based analogues like latanoprost are more stable at pH 6.0. mdpi.comnih.gov The ideal pH for Bimatoprost acid methyl ester would need to be determined empirically but is likely in the weakly acidic range.

Use of Cyclodextrins : For related prostaglandin esters like latanoprost, cyclodextrins have been shown to increase both aqueous solubility and chemical stability. mdpi.com Cyclodextrins can form inclusion complexes, shielding the vulnerable ester group from hydrolysis. nih.gov This approach could be highly effective for stabilizing research solutions of Bimatoprost acid methyl ester.

Temperature and Light Control : Given the data on thermal and photolytic degradation, storing research samples in a cool, dark place is a prudent measure. scirp.orgnih.gov Refrigeration and the use of amber vials or light-blocking containers can minimize degradation from these sources.

Inert Atmosphere : To prevent oxidative degradation, samples could be stored under an inert atmosphere, such as nitrogen or argon, to displace oxygen. The addition of antioxidants could also be considered, though specific research on this for Bimatoprost is limited.

Structural Modification : In synthetic chemistry research, the stability of prostaglandin analogues has been enhanced by incorporating fluorine atoms into the molecular structure, which can reduce susceptibility to hydrolysis. acs.org

Future Research Directions and Emerging Methodologies

Advancements in Asymmetric Synthesis of Prostaglandin (B15479496) Esters

The intricate molecular architecture of prostaglandins (B1171923), characterized by multiple stereocenters, necessitates precise control in their synthesis. Asymmetric synthesis, which selectively produces a specific stereoisomer, is paramount for creating biologically active molecules like bimatoprost (B1667075) acid methyl ester. Recent progress in this field offers powerful new strategies for constructing complex prostaglandin esters. rsc.org

The Corey lactone remains a crucial intermediate in many prostaglandin syntheses, and new methods are continually being developed for its efficient, asymmetric preparation. oup.com Additionally, diastereoselective reactions, such as the Samarium(II) iodide (SmI2)-mediated Reformatsky reaction, represent a key step in highly economical total syntheses of prostaglandin esters, achieving high yields and excellent diastereoselectivity. nih.gov Enzymatic asymmetric synthesis is another promising frontier, utilizing enzymes like lipases for the kinetic resolution of racemic esters, an approach that aligns with green chemistry principles by offering high selectivity under mild conditions. solubilityofthings.com

Table 1: Comparison of Modern Asymmetric Synthesis Methodologies for Prostaglandin Scaffolds

| Methodology | Key Features | Example Application | Reference |

|---|---|---|---|

| Organocatalysis | Uses small chiral organic molecules as catalysts; avoids metal contaminants. | Asymmetric [3+2] cycloaddition for cyclopentane (B165970) frameworks using diphenylprolinol silyl (B83357) ether. | oup.com |

| Pot-Economical Synthesis | Combines multiple synthetic steps in a single reaction vessel, improving efficiency. | Three-pot synthesis of Prostaglandin E1 methyl ester. | oup.com |

| Diastereoselective Reformatsky Reaction | Employs reagents like SmI2 for highly selective carbon-carbon bond formation. | Key step in the total synthesis of Prostaglandin E2 methyl ester with >95% diastereoselectivity. | nih.gov |

| Enzymatic Asymmetric Synthesis | Utilizes enzymes (e.g., lipases) for stereoselective transformations. | Kinetic resolution of racemic esters to isolate desired enantiomers. | solubilityofthings.com |

Integration of Omics Technologies in Mechanistic Research (e.g., Proteomics for Enzyme Identification)

Understanding the mechanism of action of bimatoprost acid methyl ester requires a detailed knowledge of the enzymes involved in its synthesis, metabolism, and signaling pathways. "Omics" technologies, which allow for the large-scale study of biological molecules, are revolutionizing this area of research. nih.gov Transcriptomics and proteomics, in particular, are powerful tools for identifying the key enzymes that interact with prostanoids. mdpi.com

Proteomics, the large-scale study of proteins, can be used to identify the specific enzymes responsible for the metabolism of prostaglandin esters. One advanced technique is activity-based protein profiling (ABPP), which uses chemical probes that covalently bind to the active site of specific enzyme classes. nih.gov For instance, fluorophosphonate probes have been used in conjunction with mass spectrometry to identify the serine hydrolases involved in the hydrolysis of prostaglandin glycerol (B35011) esters in cancer cells. This approach led to the identification of lysophospholipase A2 (LYPLA2) as a major enzyme responsible for this process. nih.gov Such techniques could be adapted to identify the specific esterases that hydrolyze bimatoprost acid methyl ester to its active form, bimatoprost acid. nih.govmdpi.com

Transcriptome sequencing (RNA-seq) allows for the analysis of all RNA molecules in a cell, providing a snapshot of the genes being expressed. mdpi.com This technology has been used to mine data for enzymes involved in prostaglandin biosynthesis, such as cyclooxygenase (COX) and various prostaglandin synthases (e.g., PTGES, PTGDS, PTGFS). mdpi.com By comparing the transcriptomes of cells or tissues before and after treatment with a compound like bimatoprost acid methyl ester, researchers can identify which enzyme-encoding genes are upregulated or downregulated, offering clues to its mechanism of action and metabolic fate. nih.gov

Table 2: Application of Omics Technologies in Prostaglandin Research

| Omics Technology | Principle | Application in Prostanoid Research | Reference |

|---|---|---|---|

| Proteomics (ABPP) | Uses chemical probes to tag active enzymes, followed by mass spectrometry identification. | Identification of serine hydrolases (e.g., LYPLA2) that metabolize prostaglandin esters. | nih.gov |

| Transcriptomics (RNA-Seq) | High-throughput sequencing of all RNA in a sample to quantify gene expression. | Identification and expression analysis of genes for prostaglandin synthases (COX, PGES, etc.). | mdpi.com |

| Metabolomics (LC-MS/MS) | Comprehensive analysis of metabolites in a biological sample. | Profiling of prostaglandin metabolites to map metabolic pathways and discover biomarkers. | metwarebio.comcreative-proteomics.com |

Role of Computational Modeling in Predicting Chemical Behavior and Interactions

Computational modeling has become an indispensable tool in drug discovery and development, allowing researchers to predict the behavior of molecules like bimatoprost acid methyl ester and its interactions with biological targets. semanticscholar.org These in silico methods can significantly reduce the time and cost associated with laboratory experiments.

Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule when bound to a receptor. researchgate.net For prostaglandin analogues, docking studies can model how they fit into the active site of receptors like the prostaglandin F (FP) receptor. This helps in understanding structure-activity relationships and in designing new analogues with higher potency and selectivity. researchgate.netresearchgate.net For example, docking studies have been used to predict the cytoprotective activity of new 9β-halogenated prostaglandin analogues. researchgate.net

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. nih.gov This can be used to validate the stability of a ligand-receptor complex predicted by docking and to understand the conformational changes that occur upon binding. semanticscholar.org MD simulations have been employed to study the interaction of latanoprost (B1674536) with models of the tear film lipid layer, suggesting the layer could act as a drug reservoir, which has implications for drug delivery. nih.gov Similar studies on bimatoprost acid methyl ester could provide insights into its ocular pharmacokinetics. Furthermore, quantitative structure-activity relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity, aiding in the prediction of the efficacy of novel analogues. researchgate.net

Table 3: Computational Modeling Techniques in Prostaglandin Research

| Modeling Technique | Description | Application to Prostaglandin Analogues | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | Predicting binding to the FP receptor; virtual screening for new active compounds. | semanticscholar.orgresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | Validating ligand-receptor stability; modeling interactions with biological membranes (e.g., tear film). | nih.gov |

| QSAR | (Quantitative Structure-Activity Relationship) Correlates chemical structure with biological activity. | Predicting the activity of new analogues based on their structural features. | researchgate.net |

Q & A

Q. What strategies mitigate batch-to-batch variability in biological activity observed in in vitro models?

- Methodological Guidance : Standardize cell culture conditions (passage number, media composition). Include internal controls (e.g., reference agonists like latanoprost acid) in every assay. Use orthogonal assays (e.g., calcium flux, gene expression) to confirm activity .

Experimental Design Considerations

Q. What controls are critical when assessing off-target effects of bimatoprost acid methyl ester in ocular tissue models?

Q. How should researchers optimize dose-ranging studies for topical administration in animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.